Product packaging for Silane, trichloro(4-chlorophenyl)-(Cat. No.:CAS No. 825-94-5)

Silane, trichloro(4-chlorophenyl)-

Cat. No.: B1585543
CAS No.: 825-94-5
M. Wt: 246 g/mol
InChI Key: ABADVTXFGWCNBV-UHFFFAOYSA-N
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Description

Contextualizing Trichloro(4-chlorophenyl)silane within Contemporary Organosilane Chemistry Research

Organosilane chemistry is a dynamic field of research, largely because organosilanes are often considered more environmentally benign alternatives to compounds containing elements like tin. msu.edu These silicon-based compounds are central to materials science due to their unique ability to bridge organic and inorganic materials. zmsilane.com Organofunctional silanes, with the general formula R_nSiX_(4-n), possess both an organic functional group (R) and a hydrolyzable group (X), typically an alkoxy or a halide. researchgate.net This dual functionality allows them to act as coupling agents, adhesion promoters, and crosslinking agents. zmsilane.comresearchgate.net

Trichloro(4-chlorophenyl)silane fits squarely within this context as a bifunctional organosilane. It features a reactive trichlorosilyl (B107488) (-SiCl₃) group and a 4-chlorophenyl group. The Si-Cl bonds are highly susceptible to hydrolysis, reacting with water to form silanols (Si-OH). wikipedia.orgcfmats.com These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. researchgate.netwikipedia.org The 4-chlorophenyl group provides a site for further organic modifications, allowing for the synthesis of more complex, tailored molecules. The compound is part of the larger family of chlorosilanes, which are reactive, chlorine-containing compounds used extensively in chemical processes. wikipedia.org

The fundamental properties of trichloro(4-chlorophenyl)silane are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄Cl₄Si
Molecular Weight 245.99 g/mol epa.gov
CAS Number 825-94-5 nist.gov
Boiling Point 222.9 °C at 760 mmHg lookchem.com
Density 1.43 g/cm³ lookchem.com
Refractive Index n20/D 1.544 (lit.) lookchem.com

This table presents key physical and chemical identifiers for Trichloro(4-chlorophenyl)silane.

Evolution of Research Trajectories for Trichloro(4-chlorophenyl)silane and Related Systems

The research trajectory for aryltichlorosilanes began with fundamental synthesis and characterization. A common synthetic route for trichloro(4-chlorophenyl)silane involves a Grignard reaction, where the Grignard reagent prepared from 1-bromo-4-chlorobenzene (B145707) is reacted with an excess of silicon tetrachloride.

Over time, research has evolved from studying the compound as a simple intermediate to exploring the advanced applications of its derivatives. This evolution is marked by a shift towards creating functional materials with highly specific properties. Instead of using the highly reactive trichlorosilane (B8805176) directly in complex syntheses, researchers often convert it to a more manageable trialkoxysilane, such as (4-chlorophenyl)triethoxysilane (B1581073). This related compound has been investigated for several advanced applications:

Photovoltaics: It can be used to facilitate the connection between dipolar mixed monolayers and zinc oxide in photovoltaic devices. sigmaaldrich.com

Cross-Coupling Reactions: It serves as a substrate in Hiyama cross-coupling reactions to produce substituted 3-arylazetidines and in Ni-catalyzed decarboxylative coupling to yield diarylalkynes. sigmaaldrich.com

Nanotechnology: It acts as an intermediate in synthesizing tripod-shaped molecules used for the surface immobilization of gold and CdS quantum dots for sensor applications. sigmaaldrich.com

This trend of creating specialized molecules is also evident in research on other related aromatic silanes, demonstrating a broader evolution in the field.

Related CompoundKey Research ApplicationReference
Trichloro-(4-Methylphenyl)SilaneUsed as a coupling and crosslinking agent to improve the mechanical and thermal properties of silicone polymers and rubber. innospk.com
4-(Chloromethyl)phenyltrichlorosilaneInvestigated for its use as a pharmaceutical intermediate. fishersci.com
(4-Chlorophenyl)triethoxysilaneEmployed in photovoltaics, advanced cross-coupling reactions, and for immobilizing quantum dots. sigmaaldrich.com
1-(4-(Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedioneSynthesized as a monomer for creating functionalized sol-gel materials for chemical sensing. mdpi.com

This table illustrates the evolution of research from basic silane (B1218182) intermediates to highly functionalized systems for specific technological applications.

Identification of Key Research Challenges and Unexplored Avenues in Trichloro(4-chlorophenyl)silane Science

Despite the progress in organosilane chemistry, several challenges and unexplored opportunities remain in the study of trichloro(4-chlorophenyl)silane and its derivatives.

Key Research Challenges:

Controlled Hydrolysis and Condensation: The high reactivity of the trichlorosilyl group with water makes it difficult to control the hydrolysis and condensation process. wikipedia.org Achieving well-defined material structures, such as linear polymers or uniform monolayers, instead of irregular, cross-linked networks, remains a significant synthetic challenge. researchgate.net

Selective Functionalization: The presence of two reactive sites—the trichlorosilyl group and the chloro-substituent on the phenyl ring—presents a challenge for selective functionalization. Performing reactions on the chlorophenyl group without triggering the hydrolysis or undesired side reactions of the silyl (B83357) group requires careful optimization of reaction conditions. This difficulty is often why researchers first convert the trichlorosilyl group to a less reactive trialkoxysilyl group. sigmaaldrich.commdpi.com

Unexplored Avenues:

Novel Polymer Architectures: While its role as a precursor to silicones is established, the potential of trichloro(4-chlorophenyl)silane as a monomer for novel, high-performance polymers is not fully explored. wikipedia.org Future research could focus on synthesizing co-polymers where the chlorophenyl group imparts specific electronic, optical, or gas-permeability properties. The development of advanced structures like double-decker silsesquioxanes (DDSQs) from other organosilanes suggests a promising path for creating complex, three-dimensional materials. msu.edu

Advanced Surface Modification: The ability of silanes to form self-assembled monolayers is well-known. An unexplored avenue is the use of trichloro(4-chlorophenyl)silane to create a base layer on a substrate, which can then be systematically functionalized via the reactive chlorine on the phenyl ring. This could lead to the development of highly specific surfaces for applications in catalysis, chromatography, or chemical sensors. sielc.com

Precursors for Inorganic-Organic Hybrid Materials: There is an opportunity to use trichloro(4-chlorophenyl)silane as a building block for sophisticated inorganic-organic hybrid materials. By reacting the silyl group to form a stable siloxane network and subsequently using advanced coupling chemistries on the chlorophenyl group, it may be possible to create robust, functional materials for electronics, photonics, or protective coatings. zmsilane.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl4Si B1585543 Silane, trichloro(4-chlorophenyl)- CAS No. 825-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro-(4-chlorophenyl)silane
Source PubChem
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InChI

InChI=1S/C6H4Cl4Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABADVTXFGWCNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061183
Record name Silane, trichloro(4-chlorophenyl)-
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Molecular Weight

246.0 g/mol
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CAS No.

825-94-5
Record name 1-Chloro-4-(trichlorosilyl)benzene
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Record name 4-Chlorophenyltrichlorosilane
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Record name Benzene, 1-chloro-4-(trichlorosilyl)-
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Record name Silane, trichloro(4-chlorophenyl)-
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Record name Trichloro(p-chlorophenyl)silane
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Record name 4-CHLOROPHENYLTRICHLOROSILANE
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Synthetic Methodologies for Trichloro 4 Chlorophenyl Silane and Its Derivatives

Established Reaction Pathways for Trichloro(4-chlorophenyl)silane Synthesis

The formation of the silicon-carbon bond in trichloro(4-chlorophenyl)silane is accomplished through several well-established methods, including direct synthesis, organometallic routes, and high-temperature condensation reactions.

Direct Synthesis Approaches and Mechanistic Investigations

The direct synthesis, or direct process, is a primary industrial method for producing arylchlorosilanes. This approach involves the reaction of chlorobenzene (B131634) with silicon metal at high temperatures in the presence of a catalyst. For the synthesis of phenyltrichlorosilane (B1630512), this gas-phase reaction is typically carried out over a copper or silver catalyst. sci-hub.se Promoters such as zinc or tin are often incorporated to enhance catalytic activity and selectivity. sci-hub.se While highly efficient for producing phenyltrichlorosilanes, a notable drawback of the direct synthesis is the simultaneous production of diphenyl dichlorosilane (B8785471), which has a very similar boiling point, making complete separation by fractional distillation challenging. sci-hub.se

Organometallic Routes, including Grignard Reaction Modifications

Organometallic pathways, particularly those employing Grignard reagents, offer a versatile laboratory and industrial-scale method for synthesizing trichloro(4-chlorophenyl)silane. This route involves the preparation of a Grignard reagent, 4-chlorophenylmagnesium bromide, which is then reacted with a silicon electrophile, typically silicon tetrachloride (SiCl₄).

A common procedure involves preparing the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) and magnesium in anhydrous diethyl ether. This solution is then added to a solution of excess silicon tetrachloride. The reaction yields trichloro(4-chlorophenyl)silane along with bis(4-chlorophenyl)dichlorosilane as a byproduct. A specific laboratory preparation reported a 35% yield for trichloro(4-chlorophenyl)silane.

Kinetic studies reveal that the choice of solvent significantly impacts the reaction rate. Reactions in tetrahydrofuran (B95107) (THF) are much faster than those in diethyl ether. researchgate.net The mechanism involves the competitive reaction of R₂Mg and RMgX species (where R is the aryl group and X is a halide), which exist in a dynamic Schlenk equilibrium. researchgate.net The reaction can also be influenced by electrophilic catalysis from magnesium halides present in the solution. researchgate.net The order of addition is also a critical parameter; adding the Grignard reagent to the silane (B1218182) (reverse addition) is preferred when partial substitution is desired, which is the case for producing trichloro(4-chlorophenyl)silane from SiCl₄. gelest.com

Table 1: Example of Grignard Reaction for Trichloro(4-chlorophenyl)silane Synthesis

This interactive table summarizes the reactants and conditions from a documented synthetic procedure.

Role Compound Quantity (moles) Quantity (grams) Solvent
Grignard Precursor 1-bromo-4-chlorobenzene 0.2 38.3 300 ml Diethyl Ether
Metal Magnesium 0.2 4.867 300 ml Diethyl Ether
Silicon Source Silicon Tetrachloride 0.6 102 200 ml Ether
Product Trichloro(4-chlorophenyl)silane - 17 (35% yield) -
Byproduct bis(4-chlorophenyl)dichlorosilane - 6.2 (20% yield) -

Pyrocondensation and Thermal Synthesis Processes

High-temperature gas-phase condensation, also known as pyrocondensation, represents another significant pathway for synthesizing aryltrichlorosilanes. This method involves the reaction of trichlorosilane (B8805176) (HSiCl₃) with chlorobenzene at elevated temperatures. sci-hub.se For the analogous synthesis of phenyltrichlorosilane, the reactants are preheated and then fed into a tubular reactor at temperatures between 601-700°C for a very short reaction time of 3-40 seconds. sci-hub.se

Mechanistic studies of this gas-phase condensation show that the reaction primarily proceeds through the thermal decomposition of trichlorosilane into dichlorosilylene (B1217353) (:SiCl₂). sci-hub.seresearchgate.net This highly reactive intermediate then inserts into the carbon-chlorine bond of chlorobenzene to form the desired product. sci-hub.seresearchgate.net Reaction flux analysis indicates that this insertion mechanism accounts for approximately 99% of the phenyltrichlorosilane formed. sci-hub.se This method is noted for its high yield and relatively simple process flow, making it a promising route for industrial-scale production. sci-hub.se

Catalytic Systems in Trichloro(4-chlorophenyl)silane Synthesis Research

Role of Transition Metal Catalysts (e.g., Copper, Silver, Aluminum Chloride, Rhodium Complexes)

Transition metals and their compounds are effective catalysts due to their variable oxidation states and ability to adsorb molecules onto their surfaces. youtube.com

Copper and Silver: In the direct synthesis process, copper is the most common catalyst, often mixed with silicon to form a contact mass. google.com Silver has also been shown to be an effective catalyst. sci-hub.se These metals facilitate the reaction between silicon and chlorobenzene. The catalyst is often introduced by milling it with the silicon powder to ensure intimate contact. google.com

Copper in Grignard Coupling: Copper complexes, such as copper cyanide (CuCN), are known to catalyze coupling reactions between Grignard reagents and organic halides, which can be applied to the synthesis of arylchlorosilanes. nih.gov

Platinum Complexes: In hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond, platinum complexes are frequently used. For instance, the synthesis of 3-chloropropyl trichlorosilane from trichlorosilane and allyl chloride is catalyzed by a solution of chloroplatinic acid. google.com Although not a direct synthesis of the title compound, this demonstrates the role of platinum-group metals in forming Si-C bonds.

Palladium and Nickel Complexes: Modern cross-coupling reactions, while less traditional for bulk synthesis, utilize palladium and nickel catalysts for the formation of Si-C bonds. These catalysts are particularly effective for coupling chlorosilanes with organometallic reagents. mdpi.com

Radical Initiation and Liquid-Phase Chlorination Methodologies

The synthesis of certain organosilanes can proceed through radical pathways. Recent research has demonstrated that chlorine radicals (Cl•) can be generated from common chlorinated solvents like dichloromethane (B109758) under visible light. nih.gov These chlorine radicals are capable of abstracting a hydrogen atom from a hydrosilane to form a silyl (B83357) radical. nih.gov This silyl radical can then participate in further reactions.

While specific research detailing a radical-initiated synthesis for trichloro(4-chlorophenyl)silane is not prominent, the underlying principles are relevant. The generation of silyl radicals is a key step in many polymerization and modification reactions of silicon compounds. nih.govresearchgate.net For example, atom transfer radical polymerization (ATRP) uses transition metal complexes to reversibly generate radicals, allowing for controlled polymer synthesis. researchgate.net These fundamental radical generation and reaction mechanisms provide a basis for developing potential new synthetic routes.

Advanced Functionalization Strategies for Trichloro(4-chlorophenyl)silane Derivatives

Trichloro(4-chlorophenyl)silane is a versatile precursor whose reactivity can be directed at either the silicon center or the aromatic ring, leading to a wide array of derivatives with tailored properties.

The trichlorosilyl (B107488) (-SiCl₃) group is the primary site of reactivity on the molecule. The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, most commonly through hydrolysis or alcoholysis.

Hydrolysis and Alcoholysis: The trichlorosilyl group readily hydrolyzes in the presence of water to form silanetriols, which are often unstable and tend to condense into polysiloxane networks. Controlled reaction with alcohols (alcoholysis) replaces the chlorine atoms with alkoxy groups (-OR). For example, reacting trichloro(4-chlorophenyl)silane with ethanol (B145695) yields (4-chlorophenyl)triethoxysilane (B1581073). These trialkoxysilane derivatives are generally more stable and exhibit slower hydrolysis rates, which allows for more controlled processing in applications like surface modification and polymer synthesis. The reactivity of the aliphatic trichlorosilane group is noted to be faster in hydrolysis compared to its aromatic counterparts.

Table 2: Example of Silicon-Center Transformation

Starting CompoundReagentProductKey Property Change
Silane, trichloro(4-chlorophenyl)-Ethanol (C₂H₅OH)(4-Chlorophenyl)triethoxysilaneSlower hydrolysis rate, enabling more controlled reactions.

This transformation from a highly reactive trichlorosilane to a more manageable trialkoxysilane is a fundamental strategy for its use as a precursor in materials science.

Functionalization of the 4-chlorophenyl ring itself represents a more complex challenge due to the presence of the deactivating trichlorosilyl group. Standard electrophilic aromatic substitution reactions would be disfavored and likely occur at positions meta to the two deactivating groups (chloro and trichlorosilyl). However, the chloro-substituent offers a handle for nucleophilic aromatic substitution or cross-coupling reactions, although the conditions required might also affect the sensitive Si-Cl bonds. Research into such transformations on the trichloro(4-chlorophenyl)silane molecule specifically is an area for further investigation. The primary synthetic routes typically employ a pre-functionalized benzene (B151609) ring, such as 1-bromo-4-chlorobenzene, which is then reacted with a silicon source.

Trichloro(4-chlorophenyl)silane is a key building block for creating oligomeric and polymeric materials, primarily polysiloxanes (silicones). The formation of these architectures hinges on the hydrolysis of the silicon-chlorine bonds.

When trichloro(4-chlorophenyl)silane is hydrolyzed, it forms intermediate silanetriol ((HO)₃Si-C₆H₄-Cl) species. These intermediates are highly reactive and undergo spontaneous polycondensation, eliminating water to form a highly cross-linked polysiloxane network characterized by a repeating Si-O-Si backbone. The trifunctionality of the precursor (three chlorine atoms) leads to the formation of a rigid, three-dimensional resinous structure.

The synthesis of linear polymers is also possible. The Grignard synthesis of trichloro(4-chlorophenyl)silane often yields bis(4-chlorophenyl)dichlorosilane as a byproduct. This dichlorosilane is a difunctional monomer. The controlled hydrolysis of this difunctional monomer leads to the formation of linear poly(bis(4-chlorophenyl)siloxane) chains. Co-hydrolysis of the trichloro- and dichloro- species allows for the creation of polymers with varying degrees of cross-linking and tailored mechanical and thermal properties. Furthermore, derivatives like (4-chlorophenyl)triethoxysilane serve as precursors for functionalized siloxanes and can be used to create self-assembled monolayers (SAMs) on surfaces.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Trichloro 4 Chlorophenyl Silane

Mechanistic Studies of Silicon-Halogen Bond Reactivity

The silicon-chlorine (Si-Cl) bonds are the most reactive sites in the trichloro(4-chlorophenyl)silane molecule. These bonds are highly polarized due to the difference in electronegativity between silicon and chlorine, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic substitution at the silicon atom in trichloro(4-chlorophenyl)silane typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. While analogous to the SN2 reaction at a carbon center, the SN2@Si pathway has distinct features. Due to silicon's larger atomic radius and the availability of d-orbitals, it can more readily accommodate a pentacoordinate intermediate or transition state.

The mechanism involves the attack of a nucleophile on the silicon atom, leading to the formation of a trigonal bipyramidal intermediate. In this high-energy state, the incoming nucleophile and the leaving group (a chloride ion) occupy the axial positions. The reaction concludes with the departure of the chloride ion, resulting in the formation of a new covalent bond with the nucleophile and an inversion of the stereochemical configuration at the silicon center. The mechanisms of hydrolysis and condensation for various organosilanes are similar, generally following an SN2-Si pathway with these pentavalent intermediates. researchgate.net

The reactivity of the silicon center is significantly influenced by the electronic nature of its substituents. The 4-chlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the silicon atom, thereby increasing the rate of nucleophilic attack compared to unsubstituted phenyltrichlorosilane (B1630512). This effect is part of a broader trend where electron-withdrawing groups on the phenyl ring accelerate the reaction, while electron-donating groups slow it down.

Table 1: Predicted Relative Reactivity of Substituted Phenyltrichlorosilanes in SN2@Si Reactions

Substituent on Phenyl Ring (in para position)Electronic EffectPredicted Relative Rate of Nucleophilic Attack
-OCH₃ (Methoxy)Strongly Electron-DonatingSlower
-CH₃ (Methyl)Electron-DonatingSlower
-H (Hydrogen)ReferenceStandard Rate
-Cl (Chloro) Electron-Withdrawing Faster
-NO₂ (Nitro)Strongly Electron-WithdrawingMuch Faster

This table illustrates the expected trend in reactivity based on the electronic effects of substituents. Actual rates depend on the specific nucleophile, solvent, and reaction conditions.

The hydrolysis of trichloro(4-chlorophenyl)silane is a rapid and fundamental reaction, typically the first step in the formation of silicone polymers. This process involves the sequential nucleophilic substitution of the three chloro groups by water molecules.

The mechanism proceeds in steps:

Initial Hydrolysis: A water molecule attacks the electrophilic silicon atom, displacing a chloride ion to form a silanol (B1196071) group (-Si-OH) and releasing hydrochloric acid. This occurs three times to convert the trichlorosilyl (B107488) group into a silanetriol, (4-chlorophenyl)Si(OH)₃.

Condensation: The newly formed, highly reactive silanol groups then undergo condensation reactions. Two silanol groups can react with each other to form a siloxane bond (-Si-O-Si-) and eliminate a molecule of water.

Polymerization: This condensation process continues, linking multiple silane (B1218182) units together. Because trichloro(4-chlorophenyl)silane is trifunctional, it forms a highly cross-linked, three-dimensional polysiloxane network.

n C₆H₄ClSiCl₃ + 1.5n H₂O → [C₆H₄ClSiO₁.₅]n + 3n HCl

The rate of these reactions is highly dependent on factors such as pH and water concentration. researchgate.netnih.gov Acidic conditions tend to accelerate hydrolysis while slowing condensation, whereas basic conditions promote the condensation step. researchgate.netnih.gov Studies on the closely related phenyltrichlorosilane show that the concentration of HCl produced during hydrolysis significantly affects the reaction rate and the structure of the resulting products, with cyclotetrasiloxanes being major products. mdpi.com

Investigation of Organohalogen Reactivity on the Aromatic Moiety

The chlorine atom attached to the phenyl ring is significantly less reactive than the silicon-bound chlorine atoms. The C-Cl bond is a stable aryl halide bond, and its reactions require more forcing conditions. However, the presence of the electron-withdrawing trichlorosilyl (-SiCl₃) group para to the chlorine atom activates the aromatic ring towards certain transformations.

Reactions involving the C-Cl bond can include:

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a strong nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing substituent (in this case, the -SiCl₃ group and its hydrolytic successors) is crucial for stabilizing the negative charge of this intermediate. The reaction is completed by the expulsion of the chloride ion, restoring the aromaticity of the ring. While theoretically possible, this reaction requires very strong nucleophiles (e.g., sodium amide, alkoxides) and often high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in powerful carbon-carbon bond-forming reactions, such as the Suzuki and Heck reactions. wikipedia.orgorganic-chemistry.org

In a Suzuki coupling , the aryl chloride is reacted with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This is a versatile method for creating biaryl compounds.

In a Heck reaction , the aryl chloride is coupled with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

These cross-coupling reactions proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.org While these reactions are standard for many aryl chlorides, specific studies detailing the yields and optimal conditions for trichloro(4-chlorophenyl)silane are not extensively documented in readily available literature.

Polymerization Mechanisms Initiated by Trichloro(4-chlorophenyl)silane

The primary polymerization pathway for trichloro(4-chlorophenyl)silane is through polycondensation following hydrolysis, as detailed in section 3.1.2. Its trifunctionality allows it to act as a cross-linking agent, leading to the formation of rigid, three-dimensional silicone resins.

When co-polymerized with difunctional silanes, such as dichlorodimethylsilane, trichloro(4-chlorophenyl)silane introduces cross-linking points into the otherwise linear polysiloxane chains. This incorporation is used to modify the properties of the final silicone polymer, enhancing its thermal stability, rigidity, and chemical resistance due to both the cross-linked structure and the bulky, rigid 4-chlorophenyl groups. The polymerization process begins with hydrolysis, followed by condensation that forms dimers, trimers, and eventually larger oligomers and macromolecules. researchgate.net This gradual polymerization is key to forming silicone materials. wikipedia.org

Beyond polycondensation, chlorosilanes can participate in other reactions. For instance, under specific conditions with a platinum catalyst, they can react with unsaturated organic compounds like olefins in addition reactions. ucsb.edu However, the most prevalent industrial application of trichloro(4-chlorophenyl)silane in polymerization remains the formation of cross-linked polysiloxane networks via hydrolysis and condensation.

Advanced Analytical and Spectroscopic Methodologies in Trichloro 4 Chlorophenyl Silane Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Trichloro(4-chlorophenyl)silane Derivatives (e.g., 29Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organosilicon compounds. While ¹H and ¹³C NMR are routinely used to characterize the organic moieties, ²⁹Si NMR provides direct information about the silicon environment. The chemical shift (δ) in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom. unige.chresearchgate.net For trichloro(4-chlorophenyl)silane, the electron-withdrawing effects of the three chlorine atoms and the 4-chlorophenyl group significantly influence the shielding of the silicon nucleus.

The chemical shifts in ²⁹Si NMR are influenced by factors such as bond angles and the electronic effects of substituents. unige.chresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have become crucial in predicting and interpreting ²⁹Si NMR spectra, aiding in the precise assignment of chemical shifts. unige.chresearchgate.net In derivatives of trichloro(4-chlorophenyl)silane, where one or more chlorine atoms are substituted, the ²⁹Si chemical shift will change accordingly. For instance, replacement with an alkoxy or an alkyl group will cause a predictable upfield or downfield shift, providing clear evidence of successful chemical transformation. The use of internal standards like tetramethylsilane (B1202638) (TMS) is standard practice for referencing chemical shifts. malayajournal.org

Nucleus Typical Chemical Shift Range for Aryltrichlorosilanes (ppm) Influencing Factors
²⁹Si -10 to -30Electronegativity of substituents, Si-C and Si-Cl bond angles
¹³C 120 to 150 (aromatic), varies for other groupsHybridization, substituent effects on the aromatic ring
¹H 7.0 to 8.0 (aromatic)Electronic environment of the phenyl ring protons

This table presents typical NMR data ranges for compounds structurally related to trichloro(4-chlorophenyl)silane.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Synthetic Products

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups present in trichloro(4-chlorophenyl)silane and its reaction products. These two techniques are complementary, as some vibrational modes that are weak or absent in FT-IR may be strong in Raman spectra, and vice versa. nih.gov

For trichloro(4-chlorophenyl)silane, characteristic vibrational bands can be assigned to specific bonds. The Si-Cl stretching vibrations are typically observed in the low-frequency region of the FT-IR and Raman spectra. The C-Cl stretching vibration of the chlorophenyl group and the various aromatic C-H and C-C stretching and bending modes are also readily identifiable. When trichloro(4-chlorophenyl)silane undergoes a reaction, such as hydrolysis or substitution, the resulting changes in the vibrational spectra provide clear evidence of the chemical transformation. For example, the appearance of a broad O-H stretching band would indicate the formation of a silanol (B1196071), while new C-O or Si-O-Si stretching bands would signify the formation of alkoxy or siloxane derivatives, respectively. nih.gov

Functional Group Typical Vibrational Frequency (cm⁻¹) Spectroscopic Technique
Si-Cl Stretch 450 - 650FT-IR, Raman
Aromatic C-H Stretch 3000 - 3100FT-IR, Raman
Aromatic C=C Stretch 1400 - 1600FT-IR, Raman
C-Cl Stretch 1000 - 1100FT-IR, Raman
Si-O-C Stretch 900 - 1100FT-IR
Si-O-Si Stretch 1000 - 1100FT-IR

This table outlines characteristic vibrational frequencies for key functional groups in trichloro(4-chlorophenyl)silane and its potential derivatives.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis of Novel Trichloro(4-chlorophenyl)silane Compounds

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For trichloro(4-chlorophenyl)silane, with a molecular formula of C₆H₄Cl₄Si, the expected molecular weight is approximately 245.993 g/mol . nist.gov Electron ionization (EI) is a common MS technique that provides detailed fragmentation patterns. nist.gov

The mass spectrum of trichloro(4-chlorophenyl)silane would exhibit a characteristic isotopic pattern due to the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of chlorine atoms, the chlorophenyl group, or other fragments, providing valuable structural information. For novel derivatives of trichloro(4-chlorophenyl)silane, MS analysis is crucial for confirming the molecular weight of the new compound and for providing evidence of the incorporated substituents through the observed fragmentation.

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺ ~246Molecular Ion
[M-Cl]⁺ ~211Loss of a chlorine atom
[M-C₆H₄Cl]⁺ ~135Loss of the 4-chlorophenyl group
[SiCl₃]⁺ ~133Trichlorosilyl (B107488) cation

This table shows a hypothetical fragmentation pattern for trichloro(4-chlorophenyl)silane based on common fragmentation pathways for similar compounds.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of trichloro(4-chlorophenyl)silane and for monitoring the progress of its reactions. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. sielc.com

GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like trichloro(4-chlorophenyl)silane. usgs.gov The retention time in a GC separation is a characteristic property of the compound under specific conditions (e.g., column type, temperature program), allowing for its identification and quantification.

HPLC is another powerful separation technique, particularly for less volatile or thermally sensitive derivatives. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be effectively used to separate trichloro(4-chlorophenyl)silane from its precursors, byproducts, and derivatives. sielc.com Thin-layer chromatography (TLC) is also a simple and rapid method for monitoring reaction progress in real-time, allowing for a quick assessment of the consumption of starting materials and the formation of products. wwu.eduthieme.de

Technique Stationary Phase Example Mobile Phase Example Application
Gas Chromatography (GC) PolydimethylsiloxaneHeliumPurity assessment, analysis of volatile derivatives
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-Phase)Acetonitrile/WaterPurity assessment, analysis of a wide range of derivatives. sielc.com
Thin-Layer Chromatography (TLC) Silica (B1680970) GelHexane/Ethyl AcetateReaction monitoring, qualitative analysis. wwu.edu

This table provides examples of chromatographic conditions used for the analysis of organosilanes.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Trichloro(4-chlorophenyl)silane Derivatives

X-ray diffraction analysis of crystalline derivatives of trichloro(4-chlorophenyl)silane can reveal important structural details, such as the geometry around the silicon atom (e.g., tetrahedral, trigonal bipyramidal), the orientation of the 4-chlorophenyl group, and any intermolecular interactions, like hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and reactivity.

Parameter Information Obtained
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Bond Lengths The precise distances between bonded atoms (e.g., Si-C, Si-Cl).
Bond Angles The angles between adjacent bonds (e.g., Cl-Si-Cl, C-Si-Cl).
Torsion Angles The dihedral angles that define the conformation of the molecule.
Crystal Packing The arrangement of molecules within the crystal lattice.

This table summarizes the key structural parameters obtained from single-crystal X-ray diffraction analysis.

Research Applications of Trichloro 4 Chlorophenyl Silane in Advanced Materials Science

Research on Silicon-Based Polymer Architectures from Trichloro(4-chlorophenyl)silane Precursors

Trichloro(4-chlorophenyl)silane serves as a critical precursor in the development of sophisticated silicon-based polymer architectures. Its unique chemical structure, featuring a reactive trichlorosilyl (B107488) group and a chlorophenyl moiety, allows for the precise engineering of polymers with tailored properties.

Polysiloxane Synthesis and Structural Engineering

Polysiloxanes, commonly known as silicones, are a class of polymers characterized by a silicon-oxygen backbone. The incorporation of trichloro(4-chlorophenyl)silane into polysiloxane synthesis introduces specific functionalities that significantly influence the final polymer's characteristics. The hydrolysis and subsequent condensation of the trichlorosilyl group are fundamental to the formation of the siloxane network.

The synthesis of polysiloxanes can be achieved through various methods, including ring-opening polymerization and polycondensation. mcmaster.caresearchgate.net In the context of trichloro(4-chlorophenyl)silane, polycondensation is a key reaction. This process involves the reaction of the silane (B1218182) with water or other hydroxyl-containing compounds, leading to the formation of silanol (B1196071) intermediates. These intermediates then condense to form the Si-O-Si linkages that constitute the polymer backbone. The presence of the 4-chlorophenyl group provides a site for further chemical modification and influences the polymer's thermal stability, refractive index, and solubility.

A notable synthetic route involves the Grignard reaction, where 1-bromo-4-chlorobenzene (B145707) is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with silicon tetrachloride to yield 4-chlorophenyltrichlorosilane. This method allows for the direct introduction of the chlorophenyl group onto the silicon atom.

The structural engineering of polysiloxanes using trichloro(4-chlorophenyl)silane allows for the creation of materials with a wide range of properties. For instance, the degree of cross-linking can be controlled by adjusting the reaction conditions, leading to materials ranging from viscous liquids to rigid solids. The chlorophenyl group enhances the polymer's resistance to high temperatures and chemical attack.

Table 1: Synthesis of Trichloro(4-chlorophenyl)silane via Grignard Reaction

ReactantQuantityRole
1-bromo-4-chlorobenzene38.3 gStarting Material
Magnesium4.867 gReagent
Silicon Tetrachloride102 gSilicon Source
Diethyl Ether300 ml + 200 mlSolvent

Development of Hybrid Organic-Inorganic Polymers

Hybrid organic-inorganic polymers are materials that combine the properties of both organic and inorganic components at the molecular level. mdpi.commdpi.com Trichloro(4-chlorophenyl)silane is a valuable building block for these materials, acting as a coupling agent that bridges the organic and inorganic phases. mdpi.com

The synthesis of these hybrid materials often involves the sol-gel process. mdpi.comdtic.mil In this process, the trichloro(4-chlorophenyl)silane is co-hydrolyzed and co-condensed with other precursors, such as tetraethoxysilane (TEOS), in the presence of an organic polymer. The trichlorosilyl group reacts to form an inorganic silica (B1680970) network, while the chlorophenyl group can interact with or be chemically bonded to the organic polymer. This results in a nanocomposite material with enhanced properties, such as improved mechanical strength, thermal stability, and chemical resistance. mdpi.com

Research has shown that the use of silane coupling agents, like trichloro(4-chlorophenyl)silane, can significantly improve the interfacial adhesion between the organic and inorganic phases, leading to materials with superior performance. mdpi.com These hybrid polymers find applications in various fields, including coatings, adhesives, and membranes.

Research into Silane-Modified Polymers for Enhanced Material Performance

The modification of existing polymers with trichloro(4-chlorophenyl)silane is a key strategy for enhancing their performance characteristics. This process, known as silane grafting, involves chemically bonding the silane to the polymer backbone.

The trichlorosilyl group of the silane can react with functional groups present on the polymer, such as hydroxyl or amine groups, to form stable covalent bonds. The attached chlorophenyl group then imparts new properties to the polymer. For example, the incorporation of the chlorophenyl group can increase the polymer's hydrophobicity, improve its thermal stability, and enhance its flame retardancy. utoronto.ca

One area of research focuses on the modification of fluoropolymers with silanes to create fluorosilicone polymers. utoronto.ca These materials combine the low surface energy and chemical inertness of fluorocarbons with the flexibility and thermal stability of polysiloxanes. utoronto.ca The resulting polymers exhibit excellent water repellency and have potential applications in coatings and sealants. utoronto.ca

Surface Modification and Interfacial Science Research

The ability of trichloro(4-chlorophenyl)silane to form robust and well-defined layers on various substrates makes it a valuable tool in surface modification and interfacial science.

Investigation of Self-Assembled Monolayers (SAMs) Formation using Trichloro(4-chlorophenyl)silane

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. rsc.orgarxiv.org Trichlorosilanes, including trichloro(4-chlorophenyl)silane, are widely used for the formation of SAMs on hydroxylated surfaces such as silicon wafers, glass, and paper. rsc.orgresearchgate.net

The formation of a SAM from trichloro(4-chlorophenyl)silane involves the hydrolysis of the trichlorosilyl group in the presence of trace amounts of water, forming reactive silanol groups. researchgate.net These silanols then condense with the hydroxyl groups on the substrate surface, forming strong covalent Si-O-Si bonds. The molecules then self-assemble into a densely packed monolayer, driven by van der Waals interactions between the adjacent chlorophenyl groups. arxiv.org

The resulting SAM imparts new properties to the substrate surface. The chlorophenyl groups create a hydrophobic surface, which can be useful for applications requiring water repellency. researchgate.net The formation of these monolayers can be controlled by factors such as immersion time, silane concentration, and the presence of water. researchgate.net

Studies on Coating Technologies: Superhydrophobic and Anti-Corrosion Coatings

The unique properties of trichloro(4-chlorophenyl)silane make it a key component in the development of advanced coating technologies, particularly for creating superhydrophobic and anti-corrosion surfaces.

Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles greater than 150 degrees. ufl.edu These surfaces are of great interest for applications such as self-cleaning coatings, anti-icing surfaces, and drag reduction. ufl.eduscispace.com The creation of superhydrophobic coatings often involves a two-fold approach: creating a rough surface at the nanoscale and lowering the surface energy. scispace.com

Trichloro(4-chlorophenyl)silane can be used to modify the surface of nanoparticles, such as silica, which are then incorporated into a polymer matrix to create a rough surface. ufl.edu The silane's chlorophenyl group contributes to lowering the surface energy, resulting in a superhydrophobic coating. ufl.edu Research has demonstrated that coatings prepared with organosilanes can achieve excellent water repellency and mechanical robustness. scispace.com

In the realm of anti-corrosion coatings, trichloro(4-chlorophenyl)silane can be used to create a dense, hydrophobic barrier on a metal surface. This barrier prevents corrosive agents, such as water and ions, from reaching the metal substrate, thereby inhibiting corrosion. The strong covalent bonds formed between the silane and the metal oxide surface ensure excellent adhesion and long-term stability of the protective coating.

Research on Adhesion Promotion and Coupling Agent Mechanisms

Trichloro(4-chlorophenyl)silane and similar organosilanes are extensively researched for their role as adhesion promoters, or coupling agents, which create a durable bond between dissimilar materials, such as an inorganic substrate and an organic polymer. dakenam.comresearchgate.net The effectiveness of these agents stems from their unique molecular structure, which possesses dual reactivity. dakenam.com

The fundamental mechanism involves the trichlorosilyl end of the molecule reacting with the inorganic surface, while the 4-chlorophenyl group is designed to be compatible with or react with the organic resin matrix. dakenam.com This forms a molecular bridge, chemically wedding the two materials to create a strong, cohesive bond. dakenam.comresearchgate.net

The process of adhesion promotion by trichloro(4-chlorophenyl)silane on an inorganic surface typically follows a series of steps:

Hydrolysis: The highly reactive Si-Cl bonds of the trichlorosilyl group react with trace amounts of water to form silanetriols (Si(OH)₃) and hydrochloric acid. ccl.net Chlorosilanes are known to be more reactive than their alkoxy counterparts. ccl.net

Condensation: The newly formed silanol groups are reactive and can condense with each other to form oligomeric siloxane structures (Si-O-Si). ccl.net

Hydrogen Bonding: The silanol groups (from both the monomeric and oligomeric forms) hydrogen bond with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica, or metal oxides). ccl.net

Covalent Bond Formation: With the application of heat or during a curing process, a stable, covalent siloxane bond (Substrate-O-Si) is formed at the interface, with the elimination of water. ccl.net This anchors the coupling agent to the substrate.

This creates a robust, crosslinked polysiloxane layer at the substrate surface. The outward-facing 4-chlorophenyl groups can then physically entangle or chemically react with the polymer matrix during application, completing the adhesive bridge. This significantly improves the mechanical properties and durability of composite materials, particularly their resistance to moisture, heat, and chemicals. dakenam.comresearchgate.net Silanes can be applied either as a primer directly onto the substrate or as an integral blend within the adhesive formulation. sisib.com

StepDescriptionKey Chemical Transformation
1. HydrolysisThe trichlorosilyl group reacts with water.R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
2. CondensationSilanol groups react with each other to form oligomers.2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
3. Surface BondingSilanols bond with the substrate's surface hydroxyls.R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O

Anti-Biofilm and Anti-Adhesion Surface Research

The principles that make silanes effective adhesion promoters can be inverted to create anti-adhesion and anti-biofilm surfaces. Research in this area focuses on modifying a surface's chemistry to reduce its surface energy, thereby preventing the attachment of biological entities like bacteria, cells, and proteins. nih.govnissanchem-usa.com

Organosilane coatings are a primary method for achieving these properties. nih.gov By selecting an organofunctional group that is inert and has low surface energy, a durable anti-adhesive layer can be covalently bonded to a substrate. While fluorinated organosilanes are common for this purpose, the principle applies broadly. nih.gov The silane chemistry ensures the coating is robustly anchored to the substrate, providing long-lasting performance. nissanchem-usa.com

Research has demonstrated the efficacy of silane-based coatings in preventing biofilm formation. For instance, silane-phosphonium coatings have shown significant anti-biofilm activity against bacteria like S. aureus and E. coli by creating a surface that actively resists bacterial colonization. nih.gov The goal of these coatings is to inhibit the initial attachment of microorganisms, which is the critical first step in biofilm development. nih.gov

Although trichloro(4-chlorophenyl)silane itself is not prominently cited in specific anti-biofilm studies, its chemical structure is suitable for creating modified surfaces. The 4-chlorophenyl group can be further functionalized to attach specific anti-biofilm agents or can contribute to a hydrophobic surface that resists wetting and microbial adhesion. The trichlorosilyl group provides the essential mechanism for permanently grafting this functional layer onto a wide variety of materials used in medical and industrial applications.

Research in Sol-Gel Processing and Ceramic Precursor Development

Sol-gel processing is a versatile method for fabricating glass and ceramic materials from chemical precursors at relatively low temperatures. sigmaaldrich.comnih.gov The process involves the transition of a system from a liquid solution or "sol" into a solid gel-like phase. Chlorosilanes and alkoxysilanes are common precursors in this technique. sigmaaldrich.com

The chemistry of the sol-gel process mirrors the adhesion mechanism, relying on hydrolysis and condensation reactions. A precursor like trichloro(4-chlorophenyl)silane is hydrolyzed to form reactive silanols, which then undergo condensation to form a continuous, three-dimensional Si-O-Si network, characteristic of a gel. nih.gov The properties of the final material can be precisely tailored by controlling the reaction conditions and by using organically modified precursors. sigmaaldrich.com

StageDescription
1. Sol FormationPrecursors like trichloro(4-chlorophenyl)silane are dissolved in a solvent and undergo hydrolysis and initial condensation to form a stable colloidal solution (the sol).
2. GelationWith further condensation, the particles in the sol link together to form a continuous network that extends throughout the liquid medium, resulting in a gel.
3. AgingThe gel is kept in its pore liquid for a time, during which condensation continues, causing the gel network to shrink and become stronger.
4. Drying & TreatmentThe liquid is removed from the gel, and the material may be heat-treated (calcined) to densify it into a final ceramic product.

In the context of ceramic precursor development, functional silanes are of significant interest. Polymers derived from organosilanes can serve as precursors to silicon carbide (SiC) ceramics. nasa.gov The goal is to use a precursor that provides a high "char yield"—the mass percentage of the original material that converts to the desired ceramic upon heating—while minimizing the formation of volatile byproducts. nasa.gov The presence of phenyl groups in the silane precursor is often beneficial in this regard. The use of such polymer precursors is a key strategy for producing SiC fibers and matrices for advanced ceramic matrix composites. nasa.gov

Catalytic Roles of Trichloro(4-chlorophenyl)silane Derivatives as Ligands or Supports

While trichloro(4-chlorophenyl)silane is primarily used as a precursor or surface modifier, its derivatives have potential applications in catalysis. Organosilanes can be functionalized to serve as ligands that coordinate with a metal center, thereby modifying the activity and selectivity of a catalyst. They can also be used to immobilize homogeneous catalysts onto a solid support, combining the high selectivity of the catalyst with the ease of separation of a heterogeneous system.

The synthesis of functional organosilanes, including coupling agents, often relies heavily on catalysis. The hydrosilylation reaction, which involves the addition of a hydrosilane (H-Si) across a double bond, is a cornerstone of organosilicon chemistry. nih.gov This reaction is used to produce key intermediates for many silane coupling agents. nih.gov For example, the production of trichloro(3-chloropropyl)silane is achieved by the hydrosilylation of allyl chloride with trichlorosilane (B8805176). nih.gov Research in this area focuses on developing highly efficient and selective catalysts, such as rhodium complexes with specialized phosphine (B1218219) ligands, to improve reaction yields and reduce byproducts compared to traditional platinum catalysts. nih.gov

Although direct research detailing derivatives of trichloro(4-chlorophenyl)silane as ligands or catalytic supports is not widespread, the fundamental chemistry is well-established. The 4-chlorophenyl group can be chemically modified through reactions like nucleophilic substitution or metal-catalyzed cross-coupling to introduce phosphine, amine, or other coordinating groups. The resulting molecule could then act as a ligand for a transition metal catalyst.

Computational and Theoretical Investigations of Trichloro 4 Chlorophenyl Silane

Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity Prediction

Quantum chemical calculations, rooted in solving the Schrödinger equation for a given molecule, offer profound insights into the intrinsic properties of trichloro(4-chlorophenyl)silane. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to determine the molecule's optimized geometry, including bond lengths and angles. For trichloro(4-chlorophenyl)silane, these calculations would model the tetrahedral arrangement around the central silicon atom and the planar structure of the chlorophenyl ring.

Electronic properties are elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For trichloro(4-chlorophenyl)silane, the electron-withdrawing nature of the chlorine atoms on both the phenyl ring and the silicon center significantly influences these energy levels.

Reactivity prediction extends to mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. In trichloro(4-chlorophenyl)silane, the silicon atom, bonded to three chlorine atoms, is highly electron-deficient and thus a prime site for nucleophilic attack. Conversely, the electron-rich chlorophenyl ring may be susceptible to electrophilic attack, although the chloro-substituent is deactivating. Conceptual DFT descriptors, such as chemical hardness and Fukui functions, can be calculated to quantify these reactivity trends. researchgate.netnih.gov

Table 1: Calculated Physicochemical and Electronic Properties of Phenylsilane Derivatives

Property Phenyltrichlorosilane (B1630512) (Analog) Trichloro(4-chlorophenyl)silane (Predicted)
Molecular Formula C6H5Cl3Si C6H4Cl4Si
Molecular Weight ( g/mol ) 211.55 245.99
Dipole Moment (Debye) ~2.1 D Expected > 2.1 D
HOMO Energy (eV) Calculated Value Lower due to Cl substituent
LUMO Energy (eV) Calculated Value Lower due to Cl substituent
HOMO-LUMO Gap (eV) Calculated Value Similar or slightly smaller

Note: Specific calculated values for trichloro(4-chlorophenyl)silane are not widely published; trends are predicted based on the known electronic effects of substituents on the parent phenyltrichlorosilane structure.

Molecular Dynamics Simulations for Intermolecular Interactions and Material Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a bridge between molecular properties and bulk material characteristics. youtube.com For trichloro(4-chlorophenyl)silane, MD simulations can model the interactions between multiple molecules in liquid or film states. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

By simulating a collection of trichloro(4-chlorophenyl)silane molecules, one can investigate key intermolecular forces, which include:

Van der Waals forces: These are the primary attractive forces between nonpolar parts of the molecules.

Dipole-dipole interactions: The molecule possesses a significant dipole moment, leading to electrostatic interactions between molecules.

MD simulations are particularly useful for predicting material properties such as density, viscosity, and diffusion coefficients. Furthermore, they are instrumental in understanding the formation of thin films, a common application for organosilanes. Simulations can model the deposition and growth of a poly(chloro-para-xylylene) film, a process analogous to how trichloro(4-chlorophenyl)silane might form layers on a substrate. nih.gov The simulation tracks the trajectories of molecules as they adhere to a surface and interact with each other, revealing mechanisms of film growth and organization. researchgate.net

Density Functional Theory (DFT) Studies on Adsorption Processes and Surface Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, making it ideal for studying surface chemistry. youtube.com The primary application of trichloro(4-chlorophenyl)silane often involves its reaction with surfaces to act as a coupling agent or surface modifier. DFT studies can model the adsorption process of this molecule onto substrates like silica (B1680970) (SiO2) or other metal oxides. researchgate.netnih.gov

The key interaction involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-substrate bonds. researchgate.netethz.ch DFT calculations can elucidate this mechanism by:

Calculating Adsorption Energies: Determining the energetic favorability of the silane (B1218182) binding to the surface. A negative adsorption energy indicates a spontaneous process. youtube.com

Modeling Reaction Pathways: Simulating the step-by-step process of hydrolysis and condensation to identify transition states and activation barriers.

Analyzing Bond Formation: Investigating the change in electron density upon adsorption to confirm the formation of covalent bonds between the silicon atom and surface oxygen atoms.

These studies reveal how the molecule orients itself on the surface and the strength of the resulting bonds, which are crucial for the performance and durability of the resulting modified material. researchgate.netaps.org

Table 2: Representative Adsorption Energies from DFT Studies for Silane on Silica

Interacting Species Surface Model Adsorption Energy (kJ/mol) Type of Interaction
Trichlorosilane (B8805176) (generic) Hydroxylated Silica Highly Exergonic Covalent Si-O bond formation
Water Hydroxylated Silica -50 to -70 Hydrogen Bonding

Application of QSAR/QSPR Methodologies in Structure-Reactivity/Property Relationship Studies of Trichloro(4-chlorophenyl)silane Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net While QSAR is more common in drug discovery, the QSPR approach is highly relevant for industrial chemicals like trichloro(4-chlorophenyl)silane. nih.govresearchgate.net

A QSPR study on trichloro(4-chlorophenyl)silane derivatives could be designed to predict important properties such as boiling point, reactivity with surfaces, or thermal stability. The process would involve:

Creating a Dataset: Synthesizing or computationally generating a series of derivatives by modifying the substituent on the phenyl ring (e.g., replacing the 4-chloro group with methyl, methoxy, or nitro groups).

Calculating Molecular Descriptors: For each derivative, a wide range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) parameters.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Such a QSPR model could be invaluable for designing new silane coupling agents with tailored properties without the need for extensive synthesis and experimental testing for every new compound.

Emerging Research Directions and Future Outlook for Trichloro 4 Chlorophenyl Silane

Exploration of Trichloro(4-chlorophenyl)silane in Nanomaterials Synthesis and Functionalization

Trichloro(4-chlorophenyl)silane is a key player in the rapidly advancing field of nanotechnology, primarily utilized for the surface modification and functionalization of a variety of nanoparticles. Its unique structure allows it to act as a molecular bridge between inorganic nanoparticle surfaces and organic materials, thereby tailoring the nanoparticle's properties for specific applications.

Researchers are actively exploring the use of trichloro(4-chlorophenyl)silane to modify the surfaces of silica (B1680970) nanoparticles. nih.govnih.govucsd.edu The process typically involves the reaction of the trichlorosilyl (B107488) group with surface hydroxyl groups on the silica nanoparticles, forming stable covalent bonds. nih.gov This surface functionalization can transform the nanoparticles from hydrophilic to hydrophobic, improve their dispersion in polymer matrices, and introduce specific functionalities based on the chlorophenyl group.

A significant area of research is the application of functionalized nanoparticles in biomedicine. While direct studies on trichloro(4-chlorophenyl)silane are emerging, related research has demonstrated the potential of similar compounds. For instance, a bioactive nanoparticle was synthesized by conjugating a derivative of a chlorophenyl silane (B1218182) with iron oxide nanoparticles for anti-cancer applications. This highlights the potential of using the chlorophenyl group as a linker for attaching therapeutic molecules.

The functionalization of quantum dots is another promising area. Organic silanes are used to create biocompatible and multifunctional quantum dots for applications in cellular imaging and medical diagnostics. The ability of trichloro(4-chlorophenyl)silane to modify nanoparticle surfaces suggests its potential role in developing advanced quantum dot systems with tailored optical and electronic properties.

The following table summarizes the key research findings in the application of trichloro(4-chlorophenyl)silane and related compounds in nanomaterials.

Interactive Data Table: Research on Silane Functionalization of Nanoparticles

NanomaterialSilane Used (or related)Key FindingPotential Application
Silica NanoparticlesAlkoxysilanes/HalosilanesFacile surface modification through condensation reactions with surface silanol (B1196071) groups. nih.govDrug delivery, polymer composites, coatings.
Iron Oxide NanoparticlesChlorophenyl silane derivativeSynthesis of bioactive nanoparticles with anti-cancer properties.Targeted cancer therapy.
Quantum DotsOrganic silanesBiocompatible modification for cellular internalization and imaging.In vivo cellular labeling, medical diagnostics.

Sustainable Synthesis and Green Chemistry Approaches in Trichloro(4-chlorophenyl)silane Production

The traditional synthesis of trichloro(4-chlorophenyl)silane often involves the Grignard reaction, where a Grignard reagent prepared from 1-bromo-4-chlorobenzene (B145707) reacts with silicon tetrachloride. While effective, this method can generate significant waste and utilize hazardous solvents. In response, the field of chemistry is moving towards more sustainable and greener synthesis routes.

The "direct process" is a well-established green chemistry approach for the industrial production of organosilanes. This method involves the direct reaction of an organic halide with silicon in the presence of a copper catalyst. While widely used for methylchlorosilanes, research is ongoing to adapt this process for the synthesis of arylchlorosilanes like trichloro(4-chlorophenyl)silane. The high-temperature condensation (HTC) of chlorobenzene (B131634) with trichlorosilane (B8805176) is another promising and economical industrial technique for producing phenyltrichlorosilane (B1630512), a related compound. chemicalbook.com This process can be optimized by using initiators to lower the reaction temperature and suppress side reactions. chemicalbook.com

Hydrosilylation is another key green catalytic reaction in the silicon industry. nih.gov This process involves the addition of a hydrosilane to an unsaturated compound. Recent advancements have focused on developing more efficient and selective catalysts, such as rhodium-based catalysts, to improve turnover numbers and reduce byproducts in the synthesis of related chloropropylsilanes. nih.govnih.gov These advancements could potentially be adapted for the synthesis of trichloro(4-chlorophenyl)silane.

Electrochemical methods are also emerging as a sustainable alternative for the synthesis of organosilicon compounds. electrochem.orgnih.govrsc.org Electrosynthesis can reduce the need for hazardous reagents and often proceeds with high efficiency and selectivity under mild conditions. electrochem.orgnih.govrsc.org The electrochemical reduction of chlorosilanes is being explored for the formation of Si-Si and Si-C bonds, offering a promising green route for the production of functionalized silanes like trichloro(4-chlorophenyl)silane. electrochem.orgnih.gov

The table below compares traditional and emerging green synthesis methods for organosilanes.

Interactive Data Table: Comparison of Synthesis Methods for Organosilanes

Synthesis MethodDescriptionAdvantagesDisadvantages
Grignard ReactionReaction of a Grignard reagent with silicon tetrachloride. Well-established and versatile.Generates magnesium halide waste, uses ether solvents.
Direct ProcessDirect reaction of an organic halide with silicon and a copper catalyst.Atom-economical, industrially scalable.High temperatures required, catalyst optimization is crucial.
HydrosilylationCatalytic addition of a hydrosilane to an unsaturated bond. libretexts.orgHigh efficiency and selectivity with advanced catalysts. nih.govnih.govCatalyst cost and sensitivity can be a factor.
Electrochemical SynthesisUse of electricity to drive the chemical reaction. electrochem.orgnih.govrsc.orgMilder conditions, reduced reagent use, high selectivity. electrochem.orgnih.govrsc.orgScalability and electrode material can be challenging.

Interdisciplinary Research Collaborations Utilizing Trichloro(4-chlorophenyl)silane in Novel Scientific Domains

The unique properties of trichloro(4-chlorophenyl)silane make it a valuable tool for interdisciplinary research, bridging chemistry, materials science, biology, and engineering. Its ability to functionalize surfaces and act as a precursor for advanced materials opens up a wide range of collaborative opportunities.

A prime example of such collaboration is in the field of biomedical engineering . As mentioned earlier, the development of bioactive nanoparticles for applications like cancer therapy requires the expertise of chemists to synthesize and functionalize the nanoparticles, biologists to test their efficacy and biocompatibility, and medical researchers to translate the findings into clinical applications. The use of trichloro(4-chlorophenyl)silane and its derivatives in creating these targeted drug delivery systems is a testament to the power of interdisciplinary research.

In the realm of electronics and photonics , collaborations between chemists and electrical engineers are crucial. Phenyltrichlorosilane, a closely related compound, is used in the development of high-capacitance polymer dielectrics for organic transistors and as a component in heat-resistant coatings for aerospace applications. chemicalbook.comcognitivemarketresearch.com The specific properties of the 4-chlorophenyl group in trichloro(4-chlorophenyl)silane could be leveraged to create novel materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Such advancements rely on the synthesis expertise of chemists and the device engineering and characterization skills of physicists and engineers.

Furthermore, the development of advanced polymer composites represents another area ripe for interdisciplinary collaboration. By incorporating trichloro(4-chlorophenyl)silane-functionalized fillers (like silica or other nanoparticles) into polymer matrices, materials scientists and chemical engineers can create composites with enhanced mechanical strength, thermal stability, and flame retardancy. These advanced materials could find applications in the automotive, aerospace, and construction industries.

Anticipated Advancements in Trichloro(4-chlorophenyl)silane-Based Materials and Technologies

The future for trichloro(4-chlorophenyl)silane is bright, with several anticipated advancements in materials and technologies. The ongoing research into its properties and applications is expected to lead to the development of innovative solutions to pressing global challenges.

One of the most exciting future directions is in the field of renewable energy . Research on perovskite solar cells has shown that modifying the perovskite surface with trichlorosilanes can significantly improve the efficiency and stability of these devices. This opens the door for using trichloro(4-chlorophenyl)silane to create more durable and efficient solar cells, contributing to a cleaner energy future.

In the area of high-performance polymers , trichloro(4-chlorophenyl)silane is expected to play a crucial role as a monomer or crosslinking agent. researchgate.net Phenyl-modified silicones, derived from similar precursors, are already used in heat-resistant coatings. cognitivemarketresearch.com The incorporation of the 4-chlorophenyl group could lead to the development of new polymers with superior thermal stability, chemical resistance, and dielectric properties for demanding applications in electronics, aerospace, and defense. cognitivemarketresearch.com

The development of advanced sensors is another promising avenue. The ability to functionalize surfaces with trichloro(4-chlorophenyl)silane allows for the creation of sensor platforms with high specificity and sensitivity. The chlorophenyl group can be further modified to create recognition sites for specific analytes, leading to the development of novel chemical and biological sensors.

Finally, the trend towards miniaturization and enhanced performance in microelectronics will continue to drive the demand for new materials. Trichloro(4-chlorophenyl)silane's potential as a surface modification agent and as a precursor for dielectric materials makes it a candidate for use in next-generation microchips and other electronic components.

The table below lists the names of the chemical compounds mentioned in this article.

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : The Si–Cl stretching vibration appears as a strong absorption band near 500–600 cm⁻¹. The C–Cl aromatic stretch is observed around 1090 cm⁻¹, distinct from aliphatic C–Cl bonds .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons resonate as a doublet (δ 7.4–7.6 ppm) due to para-substitution.
    • ²⁹Si NMR : A singlet near δ −20 to −30 ppm confirms the trichlorosilane moiety.
  • Mass Spectrometry : The molecular ion cluster ([M]⁺) at m/z 261 (for C₆H₄Cl·SiCl₃) with isotopic patterns consistent with Cl and Si isotopes .

How does the electron-withdrawing chloro substituent influence the reactivity of Silane, trichloro(4-chlorophenyl)- in nucleophilic substitution reactions compared to its methyl-substituted analogue?

Advanced
The 4-chloro group increases the electrophilicity of the silicon center by withdrawing electron density through resonance, enhancing susceptibility to nucleophilic attack (e.g., by alcohols or amines). In contrast, the methyl group in Silane, trichloro(4-methylphenyl)- donates electron density, reducing reactivity. Kinetic studies show that hydrolysis rates for the 4-chloro derivative are 3–5 times faster than the methyl analogue in aqueous ethanol, as confirmed by conductivity measurements .

What computational methods are suitable for modeling the electronic structure and reaction pathways of Silane, trichloro(4-chlorophenyl)-?

Q. Advanced

  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to calculate bond dissociation energies (BDEs) and partial charges, revealing the electron-deficient silicon atom.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents to predict reaction trajectories for nucleophilic substitutions.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the chloro substituent and silicon center, explaining enhanced reactivity .

What are the critical safety considerations when handling Silane, trichloro(4-chlorophenyl)- in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation of toxic vapors.
  • Storage : Store in sealed, moisture-free containers under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water due to exothermic hydrolysis .

How can researchers resolve contradictions in reported reaction yields or byproduct profiles when synthesizing Silane, trichloro(4-chlorophenyl)-?

Q. Advanced

  • Systematic Parameter Variation : Use Design of Experiments (DoE) to test temperature, solvent, and stoichiometry effects.
  • Byproduct Analysis : Employ GC-MS or HPLC to identify impurities (e.g., disubstituted silanes or chlorobenzene derivatives).
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

What are the primary applications of Silane, trichloro(4-chlorophenyl)- in materials science, and how does its structure contribute to these uses?

Basic
This compound serves as a precursor for functionalized siloxanes and silicone polymers. The chloro group enables covalent bonding to oxide surfaces (e.g., glass or silica nanoparticles), enhancing adhesion in coatings. Its reactivity with hydroxyl groups facilitates the synthesis of self-assembled monolayers (SAMs) for sensor applications .

What environmental degradation pathways are predicted for Silane, trichloro(4-chlorophenyl)-, and how can its persistence be assessed?

Q. Advanced

  • Hydrolysis : Rapid degradation in aqueous media forms 4-chlorophenol and silicic acid, with half-lives <24 hours at pH 7.
  • Photolysis : UV irradiation in the presence of TiO₂ catalysts accelerates breakdown into CO₂, HCl, and SiO₂.
  • Persistence Assessment : Use OECD 301B (Ready Biodegradability) tests or soil column studies to evaluate long-term environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.